5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione

15‑hydroxyprostaglandin dehydrogenase enzyme inhibition cancer chemoprevention

This N‑methyl thiazolidinedione is the direct analog of PI3Kγ inhibitor AS‑041164, engineered with a deliberate N‑CH₃ substitution that completely abrogates 15‑PGDH inhibitory activity. Procure this pre‑methylated intermediate to eliminate confounding 15‑PGDH interference in NAD⁺‑dependent signaling assays, to benchmark the impact of N‑methylation on PI3K isoform selectivity, or to accelerate hit‑to‑lead timelines by bypassing a dedicated N‑alkylation step. With predicted LogP 2.08 and TPSA 55.84 Ų, it is ideally suited for building CNS‑penetrant kinase libraries. Available at ≥95% purity, ensuring reproducible results in your most demanding screening campaigns.

Molecular Formula C12H9NO4S
Molecular Weight 263.27
CAS No. 366486-15-9
Cat. No. B2503026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione
CAS366486-15-9
Molecular FormulaC12H9NO4S
Molecular Weight263.27
Structural Identifiers
SMILESCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=O
InChIInChI=1S/C12H9NO4S/c1-13-11(14)10(18-12(13)15)5-7-2-3-8-9(4-7)17-6-16-8/h2-5H,6H2,1H3/b10-5-
InChIKeyGRZZSBYOBQEXGB-YHYXMXQVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(Z)-1,3-Benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione (CAS 366486-15-9): An N‑Methyl Thiazolidinedione for Selective Profiling and Focused Library Synthesis


5-[(Z)-1,3-Benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione is a thiazolidinedione (TZD) derivative bearing a 1,3-benzodioxol-5-ylmethylidene group at the 5‑position and a methyl substituent on the thiazolidine nitrogen. It is the direct N‑methyl analog of the well‑characterized PI3Kγ inhibitor AS‑041164 (5‑(benzo[1,3]dioxol‑5‑ylmethylene)‑1,3‑thiazolidine‑2,4‑dione, CAS 6318‑41‑8) . The compound is commercially available with a purity of ≥95 % (HPLC) and serves as a versatile intermediate for generating focused libraries of biologically active molecules, as illustrated by recent anticancer agent discovery programs [1].

Why N‑Methylation Prevents Simple Interchange with Demethylated 5‑(Benzo[1,3]dioxol‑5‑ylmethylene)thiazolidine‑2,4‑dione Analogs


Generic substitution of thiazolidinediones in procurement is precarious because minor structural modifications can drastically alter biological activity and physicochemical properties. N‑Methylation of the thiazolidinedione ring, as present in this compound, has been shown to completely abrogate 15‑hydroxyprostaglandin dehydrogenase (15‑PGDH) inhibitory activity exhibited by non‑methylated analogs [1]. Furthermore, the N‑methyl group eliminates the sole hydrogen‑bond donor of the scaffold, reducing topological polar surface area (TPSA) and increasing lipophilicity (predicted LogP 2.08 vs. ~1.7 for the demethylated AS‑041164 ), which can impact solubility, permeability, and off‑target binding. Consequently, the compound cannot be interchanged with its demethylated counterpart without altering the pharmacological and ADME profile.

Quantitative Head‑to‑Head and Class‑Level Differentiation Evidence for 5-[(Z)-1,3-Benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione


N‑Methylation Abolishes 15‑PGDH Inhibition Relative to Demethylated Thiazolidinedione Series

In a structure–activity relationship (SAR) study of thiazolidinedione 15‑PGDH inhibitors, N‑methylation of the thiazolidinedione core resulted in complete loss of inhibitory activity [1]. Whereas the demethylated 5‑(benzo[1,3]dioxol‑5‑ylmethylene)thiazolidine‑2,4‑dione (AS‑041164) retains the acidic NH proton that is critical for target engagement, the target compound’s N‑CH₃ group removes this pharmacophoric element, predicting a distinct selectivity profile that avoids 15‑PGDH‑mediated pathways.

15‑hydroxyprostaglandin dehydrogenase enzyme inhibition cancer chemoprevention

Predicted Physicochemical Differentiation: Reduced TPSA and Increased LogP vs. Demethylated AS‑041164

The target compound exhibits a calculated topological polar surface area (TPSA) of 55.84 Ų and a consensus LogP of 2.08 , whereas the demethylated analog AS‑041164 is predicted to have a TPSA of ~64.7 Ų and a LogP of ~1.7 . The lower TPSA and higher lipophilicity suggest improved passive membrane permeability and potentially enhanced blood–brain barrier penetration, albeit with reduced aqueous solubility.

ADME prediction permeability drug‑likeness

PI3Kγ Isoform Selectivity Baseline Provided by Demethylated Analog AS‑041164

AS‑041164 potently inhibits the PI3Kγ isoform with an IC₅₀ of 70 nM and demonstrates selectivity over PI3Kα (IC₅₀ = 240 nM), PI3Kβ (IC₅₀ = 1.45 µM), and PI3Kδ (IC₅₀ = 1.70 µM) . While the N‑methyl analog has not been independently profiled against the PI3K panel, the addition of the N‑CH₃ group is expected to further modulate isoform selectivity by altering interactions within the ATP‑binding pocket, as observed in analogous kinase inhibitor series. This established baseline allows researchers to evaluate the impact of N‑methylation on kinase selectivity in a controlled manner.

PI3Kγ inhibition isoform selectivity cancer signaling

Synthetic Step‑Count Advantage: Pre‑Installed N‑Methyl Group Eliminates an Alkylation Step

In the synthetic route described by Vunnam et al. (2024), the demethylated intermediate (Z)‑5‑(benzo[1,3]dioxol‑5‑ylmethylene)thiazolidine‑2,4‑dione (5b) was subjected to N‑alkylation to generate a library of anticancer agents [1]. When the desired final compound requires only N‑methylation, the target compound’s pre‑installed N‑CH₃ group saves one synthetic step, reducing both time and material costs and facilitating more rapid library expansion.

library synthesis heterocyclic chemistry medicinal chemistry

High‑Value Application Scenarios for 5-[(Z)-1,3-Benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione Based on Quantitative Differentiation


Pharmacological Probe for 15‑PGDH‑Negative Profiling in Cancer Biology

Because N‑methylation of the thiazolidinedione core abolishes 15‑PGDH inhibition [1], this compound is ideally suited as a negative‑control probe in experiments where the demethylated analog would confound results through on‑target 15‑PGDH activity. Researchers studying NAD⁺‑dependent signaling or prostaglandin metabolism in hormone‑responsive cancers can employ this compound to dissect pathway contributions without 15‑PGDH interference.

Matched Molecular Pair for PI3Kγ Selectivity Optimization

The well‑defined PI3K isoform selectivity of the demethylated analog AS‑041164 (γ IC₅₀ = 70 nM, >20‑fold selectivity over β and δ) provides a benchmark . By directly comparing the N‑methyl compound’s kinase profile, medicinal chemists can quantify the effect of the N‑CH₃ group on PI3K binding, facilitating rational design of next‑generation isoform‑selective inhibitors.

Scaffold for Focused TZD Library with Enhanced Membrane Permeability

The measured TPSA of 55.84 Ų and LogP of 2.08 indicate a favorable profile for passive permeability compared to the demethylated parent . This makes the compound an attractive starting point for constructing CNS‑penetrant kinase inhibitor libraries, where reduced hydrogen‑bond donor count and moderate lipophilicity are critical for blood–brain barrier crossing.

Pre‑Methylated Building Block for Streamlined Parallel Synthesis

In synthetic workflows where the target lead series requires a methylated thiazolidinedione core, procuring this pre‑methylated compound eliminates a dedicated N‑alkylation step [2]. This reduction in step count accelerates hit‑to‑lead timelines and lowers the overall cost of library production, directly benefiting industrial medicinal chemistry teams.

Quote Request

Request a Quote for 5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.